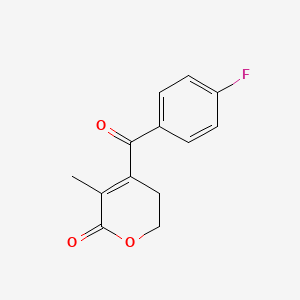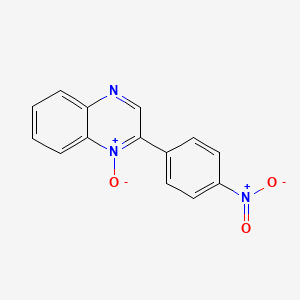
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline typically involves the reaction of 4-nitroaniline with appropriate quinoxaline precursors under controlled conditions. One common method involves the condensation of 4-nitroaniline with a quinoxaline derivative in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-(4-aminophenyl)-1-oxo-1lambda~5~-quinoxaline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
科学研究应用
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
相似化合物的比较
Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the quinoxaline ring.
2-(4-Aminophenyl)-1-oxo-1lambda~5~-quinoxaline: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline is unique due to the presence of both the nitrophenyl and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
922525-16-4 |
|---|---|
分子式 |
C14H9N3O3 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C14H9N3O3/c18-16-13-4-2-1-3-12(13)15-9-14(16)10-5-7-11(8-6-10)17(19)20/h1-9H |
InChI 键 |
GHJASXINIQNKQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


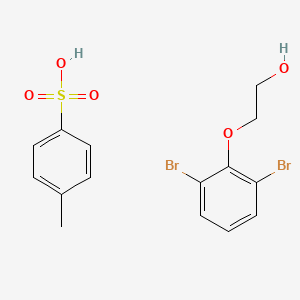
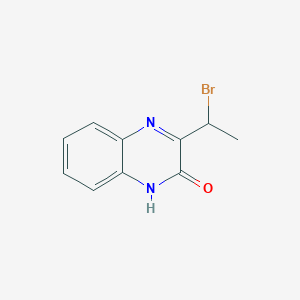
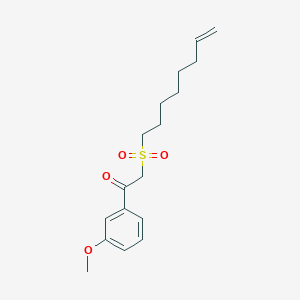
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
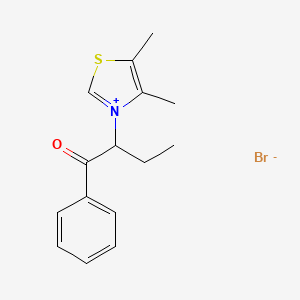

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)
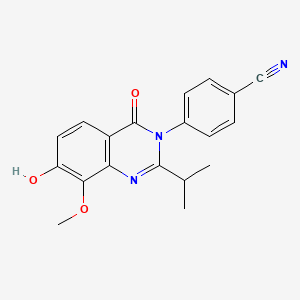
![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
